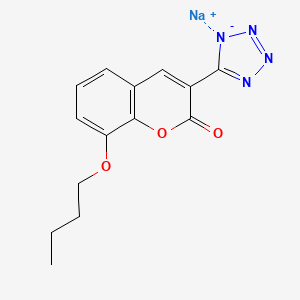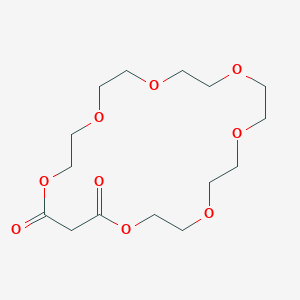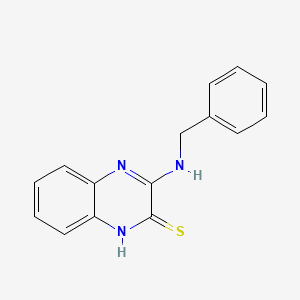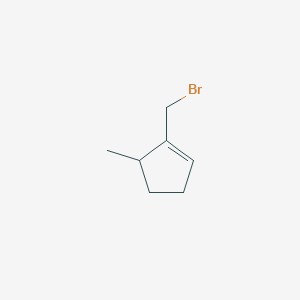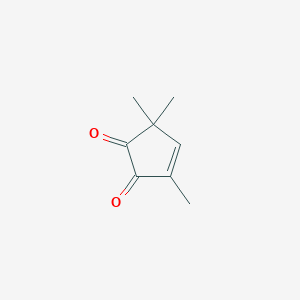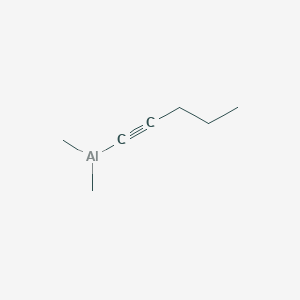
2,4,6-Trimethylbenzene-1-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylbenzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a carbodithioic acid group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1-carbodithioic acid can be achieved through several methods:
From Dithioic Acids and Their Salts: This involves the reaction of dithioic acids with electrophiles.
Thionation of S-Substituted Thioates: This method involves the conversion of S-substituted thioates to dithioic acids.
Sigmatropic Rearrangements: Both [3,3]-sigmatropic (thio-Claisen) and [2,3]-sigmatropic rearrangements can be used to synthesize dithioic acids.
From Ketene Dithioacetal: This involves the reaction of ketene dithioacetals to form dithioic acids.
From Iminium Salts: This method involves the reaction of iminium salts with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound typically involves the isolation of the compound from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a significant amount of trimethylbenzene, which can be further processed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylbenzene-1-carbodithioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethylbenzene-1-carbodithioic acid involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form coordination complexes with transition metals, which can then participate in various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbodithioic acid group.
1,2,4-Trimethylbenzene: Similar aromatic hydrocarbon but lacks the carbodithioic acid group.
Uniqueness
2,4,6-Trimethylbenzene-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene derivatives .
Propiedades
Número CAS |
79253-88-6 |
|---|---|
Fórmula molecular |
C10H12S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
2,4,6-trimethylbenzenecarbodithioic acid |
InChI |
InChI=1S/C10H12S2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
QYSTVKZFHACJNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=S)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
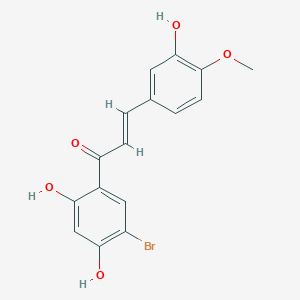
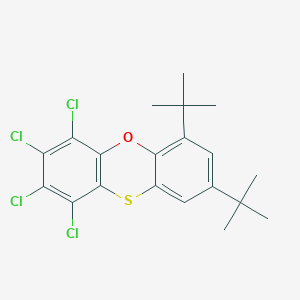
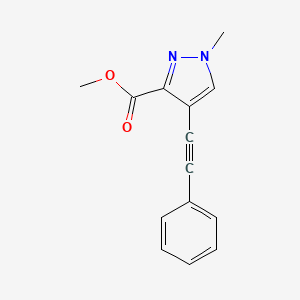
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)

methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
